molecular formula C16H18N6S B2866311 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379238-20-7

5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2866311
CAS No.: 379238-20-7
M. Wt: 326.42
InChI Key: BTJSGQQBWYPIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C16H18N6S . It belongs to the class of organic compounds known as thieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains a piperazine ring attached to the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.42 . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Analgesic Agents

A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, which included derivatives similar to 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting potential applications in developing new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).

Receptor Ligands

Modica et al. (1997) conducted a study on derivatives of thieno[2,3-d]pyrimidinone, closely related to the chemical . These compounds showed high affinity and selectivity for 5-HT1A receptors, a critical target in treating disorders like depression and anxiety. This research indicates the potential of these compounds in developing new treatments for psychiatric conditions (Modica et al., 1997).

Antimicrobial Activity

The synthesis and antimicrobial activity of new compounds related to this compound were investigated by Abdel-rahman et al. (2002). They found that these compounds had significant in vitro antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Antiproliferative Activity Against Cancer

Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, structurally similar to the compound , and evaluated their antiproliferative effect against human cancer cell lines. This study suggests the compound's potential in cancer treatment, specifically for its ability to inhibit the growth of cancer cells (Mallesha et al., 2012).

Treatment of Age-Related Diseases

Jin et al. (2010) explored analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, structurally akin to the compound . These compounds were found to protect cells against oxidative stress, suggesting their utility in treating age-related diseases like cataracts and Alzheimer's dementia (Jin et al., 2010).

Properties

IUPAC Name

5,6-dimethyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S/c1-11-12(2)23-15-13(11)14(19-10-20-15)21-6-8-22(9-7-21)16-17-4-3-5-18-16/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJSGQQBWYPIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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